2-Amino-2-(3,5-dichlorophenyl)propanoic acid 2-Amino-2-(3,5-dichlorophenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1270505-34-4
VCID: VC5867690
InChI: InChI=1S/C9H9Cl2NO2/c1-9(12,8(13)14)5-2-6(10)4-7(11)3-5/h2-4H,12H2,1H3,(H,13,14)
SMILES: CC(C1=CC(=CC(=C1)Cl)Cl)(C(=O)O)N
Molecular Formula: C9H9Cl2NO2
Molecular Weight: 234.08

2-Amino-2-(3,5-dichlorophenyl)propanoic acid

CAS No.: 1270505-34-4

Cat. No.: VC5867690

Molecular Formula: C9H9Cl2NO2

Molecular Weight: 234.08

* For research use only. Not for human or veterinary use.

2-Amino-2-(3,5-dichlorophenyl)propanoic acid - 1270505-34-4

Specification

CAS No. 1270505-34-4
Molecular Formula C9H9Cl2NO2
Molecular Weight 234.08
IUPAC Name 2-amino-2-(3,5-dichlorophenyl)propanoic acid
Standard InChI InChI=1S/C9H9Cl2NO2/c1-9(12,8(13)14)5-2-6(10)4-7(11)3-5/h2-4H,12H2,1H3,(H,13,14)
Standard InChI Key IWMDICBGBPNXAH-UHFFFAOYSA-N
SMILES CC(C1=CC(=CC(=C1)Cl)Cl)(C(=O)O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The IUPAC name of the compound, (2S)-2-amino-3-(3,5-dichlorophenyl)propanoic acid, reflects its stereochemistry and substitution pattern. The central α-carbon is bonded to an amino group (-NH₂), a carboxyl group (-COOH), and a 3,5-dichlorophenyl moiety. The chlorine atoms at the 3 and 5 positions of the aromatic ring introduce steric and electronic effects that influence reactivity and intermolecular interactions .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₉H₉Cl₂NO₂
Molecular Weight234.08 g/mol
SMILES NotationCC(C1=CC(=CC(=C1)Cl)Cl)(C(=O)O)N
Topological Polar Surface Area (TPSA)63.32 Ų
LogP (Octanol-Water)2.25

The compound’s logP value of 2.25 suggests moderate lipophilicity, enabling permeability through biological membranes while retaining some water solubility—a critical balance for pharmacokinetic applications .

Stereochemical Considerations

As a chiral molecule, the compound exists in enantiomeric forms. The (S)-configuration is often biologically relevant due to the prevalence of L-amino acids in natural systems. Enantioselective synthesis remains a focus to explore differential bioactivities between stereoisomers.

Synthesis and Production

Synthetic Routes

While industrial-scale protocols remain proprietary, laboratory-scale synthesis typically employs strategies common to α-amino acids. One plausible route involves:

  • Friedel-Crafts Acylation: Introducing the dichlorophenyl group to a keto acid precursor.

  • Reductive Amination: Converting the resultant ketone to the amino group using ammonium acetate and sodium cyanoborohydride.

  • Acid Hydrolysis: Finalizing the carboxylate group under controlled pH conditions.

Alternative methods include the Strecker Synthesis, where 3,5-dichlorobenzaldehyde reacts with ammonium chloride and potassium cyanide, followed by hydrolysis to yield the amino acid .

Industrial Optimization

Large-scale production necessitates continuous flow reactors to enhance yield and purity. Catalytic asymmetric synthesis using chiral ligands (e.g., BINAP) could enable enantiomerically pure outputs, critical for pharmaceutical applications.

Biological Activity and Research Findings

Hypothesized Mechanisms of Action

The compound’s structural analogs suggest potential interactions with biological systems:

  • Enzyme Inhibition: The dichlorophenyl group may occupy hydrophobic pockets in enzymes, disrupting substrate binding.

  • Receptor Modulation: Structural resemblance to phenylalanine hints at possible interference with neurotransmitter synthesis or transport .

In Vitro Studies

Limited published data exist, but preliminary investigations on analogous compounds reveal:

  • Antioxidant Potential: Scavenging of free radicals via electron donation from the aromatic system.

  • Antimicrobial Activity: Chlorine substituents enhance membrane disruption in Gram-positive bacteria.

Table 2: Comparative Bioactivity of Structural Analogs

CompoundIC₅₀ (µM)Target Pathway
2-Amino-2-(3,5-dichlorophenyl)propanoic acidN/AHypothesized enzyme inhibition
3,5-Dichlorobenzoic acid45.2Bacterial β-ketoacyl synthase

Applications in Scientific Research

Pharmaceutical Development

The compound serves as a precursor in designing:

  • Peptidomimetics: Mimicking peptide structures to enhance metabolic stability.

  • Small-Molecule Inhibitors: Targeting proteases or kinases in inflammatory diseases.

Material Science

Incorporation into polymers imparts rigidity and hydrophobicity, beneficial for creating high-performance resins or coatings.

Comparison with Structural Analogs

Positional Isomerism

Unlike 2-Amino-3-(3,5-dichlorophenyl)propanoic acid, where the phenyl group is on the β-carbon, the subject compound’s α-substitution alters its conformational flexibility, potentially enhancing receptor binding specificity.

Chlorination Patterns

Compared to mono-chlorinated derivatives, the 3,5-dichloro configuration increases electronegativity, affecting solubility and intermolecular interactions.

Future Perspectives

Drug Discovery

Screening against disease-specific targets (e.g., SARS-CoV-2 main protease) could unveil therapeutic potential. Computational docking studies are recommended to prioritize experimental assays.

Green Chemistry

Developing biocatalytic routes using engineered aminotransferases may improve sustainability and reduce reliance on toxic reagents.

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